molecular formula C7H7Cl2N B1297776 3,5-Dichlorobenzylamine CAS No. 39989-43-0

3,5-Dichlorobenzylamine

Cat. No. B1297776
CAS RN: 39989-43-0
M. Wt: 176.04 g/mol
InChI Key: ICIJWOWQUHHETJ-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzylamine is a chemical compound that is part of a broader class of benzylamines which are of interest in various fields of chemistry and pharmacology. While the provided papers do not directly describe 3,5-dichlorobenzylamine, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for understanding 3,5-dichlorobenzylamine.

Synthesis Analysis

The synthesis of 3,5-dichlorobenzylamine can be inferred from the synthesis of related compounds. For instance, [13C7]3,5-dichlorobenzylamine hydrochloride was synthesized from commercially available [13C6]aniline, which was converted into [13C6]1-bromo-3,5-dichlorobenzene, followed by cyanation and borane reduction of benzonitrile, and then an acid work-up to furnish the final product . This method demonstrates the feasibility of synthesizing dichlorobenzylamine derivatives through a multi-step process involving halogenation, cyanation, and reduction.

Molecular Structure Analysis

The molecular structure of compounds related to 3,5-dichlorobenzylamine has been determined using techniques such as X-ray crystallography. For example, the crystal structure of N-salicylidene-2-hydroxy-5-bromobenzylamine was determined, revealing that the molecule is not planar and has a significant dihedral angle between the two aromatic rings . This information is valuable for understanding the three-dimensional conformation of benzylamine derivatives, which can influence their chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of 3,5-dichlorobenzylamine can be extrapolated from the reactions of similar compounds. Dichlorobenzamide derivatives, for instance, were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . These reactions typically occur in a polar aprotic solvent like N,N'-dimethylformamide and at elevated temperatures. The resulting products are characterized by spectroscopic methods, confirming the successful introduction of the dichloro groups.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of 3,5-dichlorobenzylamine, they do offer insights into related compounds. For example, 3,3'-dichlorobenzidine, a related dichlorinated aromatic amine, is known for its use in the manufacture of pigments and has a low volatility and short persistence in the environment . These properties suggest that 3,5-dichlorobenzylamine may also exhibit low volatility and could be used in similar industrial applications.

Scientific Research Applications

Synthesis and Medicinal Chemistry

3,5-Dichlorobenzylamine plays a significant role in synthesis and medicinal chemistry. Harwood (2004) described the conversion of commercially available aniline into dichlorobenzylamine hydrochloride, elaborating its use as an internal standard in LC-MS assays. This highlights its application in chemical synthesis and analytical chemistry (Harwood, 2004). Additionally, Meindl et al. (1984) investigated benzylamines, including N-methyl-3,5-dichlorobenzylamine, for their antimycobacterial properties, underlining its potential in developing antimicrobial agents (Meindl, von Angerer, Schönenberger & Ruckdeschel, 1984).

Algicidal Activity

Choi et al. (2016) synthesized dichlorobenzylamine derivatives to explore their algicidal activity against harmful red tides. The study found that certain derivatives exhibited high algicidal activity, with compounds 33 and 34 showing particular effectiveness. This research indicates the potential application of 3,5-dichlorobenzylamine derivatives in controlling harmful algal blooms (Choi, Yu, Baek, Kang, Chang & Cho, 2016).

Safety And Hazards

3,5-Dichlorobenzylamine is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3,5-dichlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIJWOWQUHHETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193043
Record name Benzenemethanamine, 3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorobenzylamine

CAS RN

39989-43-0
Record name Benzenemethanamine, 3,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039989430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-DICHLOROPHENYL)METHANAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The reaction of 3,5-dichlorobenzaldehyde methoxime, (17.4 g, 85.7 mmole) and 0.98M borane in tetrahydrofuran (86 ml) substantially as described in 1B above produced 10.5 g (70%) of the title compound as a light yellow oil.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
86 mL
Type
solvent
Reaction Step One
[Compound]
Name
1B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
SJ Harwood - … : The Official Journal of the International Isotope …, 2004 - Wiley Online Library
Commercially available [ 13 C 6 ]aniline (2) was readily converted into [ 13 C 6 ]1‐bromo‐3,5‐dichlorobenzene (5). A further stable label was introduced by cyanation of aryl bromide (5)…
WR Meindl, E Von Angerer… - Journal of medicinal …, 1984 - ACS Publications
The synthesis of benzylamines with various IV-alkyl chains and substituents in the aromatic system as well as their evaluation on Mycobacterium tuberculosis H 37 Ra are described. …
Number of citations: 72 pubs.acs.org
J Li, P Xiang, X Tan, B Li, K Zhang, Y Zhu… - Journal of Materials …, 2023 - Springer
Organic–inorganic lead halide peroxides (OIHPs) have attracted much interest due to their excellent photovoltaic properties, but practical applications are limited by long-term stability …
Number of citations: 0 link.springer.com
T Schaefer, W Danchura… - Canadian Journal of …, 1978 - cdnsciencepub.com
The long-range spin–spin coupling constants between methylene protons and ring protons are measured in 3,5-dichlorobenzylamine, 3,5-dichlorobenzyldimethylamine, and in 3,5-…
Number of citations: 10 cdnsciencepub.com
S Boakes, WJ Weiss, M Vinson, S Wadman… - The Journal of …, 2016 - nature.com
NVB333 is a novel semisynthetic lantibiotic derived from the amide coupling of 3, 5-dichlorobenzylamine to the C-terminal of deoxyactagardine B. The in vitro activity of NVB333 …
Number of citations: 25 www.nature.com
TG Hamill, JA McCauley… - Journal of Labelled …, 2005 - Wiley Online Library
A novel tritium or flourine‐18‐labelled benzamidine‐containing NR2B‐selective NMDA receptor ligand has been synthesized. This compound was designed to contain the …
EL Ongey, H Yassi, S Pflugmacher, P Neubauer - Biotechnology letters, 2017 - Springer
The intrinsic qualities of lanthipeptides for their use as therapeutic drugs present several challenges because of their properties, which include stability, solubility and bioavailability, …
Number of citations: 62 link.springer.com
W Danchura - 1984 - elibrary.ru
The J Method is used to determine the barriers to internal rotation and the ground state rotational conformations of some benzyl and benzal compounds in solution. The method relies …
Number of citations: 5 elibrary.ru
EA Coats, M Wiese, HL Chi, HP Cordes… - Quantitative Structure …, 1992 - Wiley Online Library
An interactive receptor docking program has been implemented to facilitate computer modeling of the observed binding between N‐alkylbenzylamines and phospholipid vesicles.The …
Number of citations: 17 onlinelibrary.wiley.com
N Saemian, G Shirvani, H Matloubi - Journal of Radioanalytical and …, 2007 - Springer
Synthesis of a 14C analogue of N-(3,5-dichlorobenzyl)-4-(fluoromethoxy) benzene carboximi Page 1 SHORT CUMMUNICATION DOI: 10.1007/s10967-006-…
Number of citations: 5 link.springer.com

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